N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide
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Overview
Description
N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide is a complex organic compound that features a thiadiazole ring, a benzamide moiety, and an amino-oxoethylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide typically involves multiple steps:
Formation of the Thiadiazole Ring: This can be achieved by reacting appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Amino-Oxoethylthio Group: This step involves the nucleophilic substitution of a suitable precursor with 2-amino-2-oxoethylthioacetic acid.
Coupling with 2,4-Dimethoxybenzoyl Chloride: The final step involves the coupling of the intermediate with 2,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring and the amino-oxoethylthio group can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to modify the thiadiazole ring or the benzamide moiety.
Substitution: The methoxy groups on the benzene ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Scientific Research Applications
N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide involves its interaction with specific molecular targets. The thiadiazole ring and the amino-oxoethylthio group are likely to interact with enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
2-((2-amino-2-oxoethyl)thio)acetic acid: This compound shares the amino-oxoethylthio group and can be used as a precursor in the synthesis of N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide.
2,4-dimethoxybenzamide: This compound shares the benzamide moiety and can be used in similar synthetic applications.
Uniqueness
This compound is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O4S2/c1-20-7-3-4-8(9(5-7)21-2)11(19)15-12-16-17-13(23-12)22-6-10(14)18/h3-5H,6H2,1-2H3,(H2,14,18)(H,15,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPICFLAWNXLDPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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